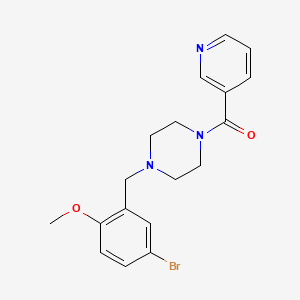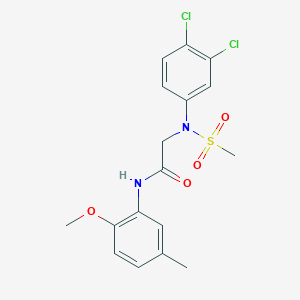
1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its ability to modulate specific receptors in the central nervous system.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it to a lesser extent than the endogenous ligand serotonin. This results in a decrease in the firing rate of serotonin neurons, which leads to an increase in serotonin release in certain brain regions. This mechanism of action is believed to contribute to the anxiolytic and antidepressant effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area, which is believed to contribute to its antipsychotic effects. 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its selectivity for the 5-HT1A receptor, which allows for more precise modulation of this receptor compared to other compounds that may also bind to other receptors. However, one limitation of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One direction is to further investigate its potential therapeutic applications in various neurological disorders. Another direction is to explore its mechanism of action in more detail, particularly in relation to its effects on the HPA axis. Additionally, there is a need for the development of more potent analogs of 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine that may have improved therapeutic efficacy.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to selectively modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-17-5-4-16(19)11-15(17)13-21-7-9-22(10-8-21)18(23)14-3-2-6-20-12-14/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVSNGBZBMAAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435508.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3435509.png)
![2-{4-[3-(4-bromophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B3435513.png)
![2-(5-methyl-2-furyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435516.png)
![{4-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3435523.png)
![8-ethoxy-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3435540.png)
![2-{[2-(diethylamino)ethyl]thio}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3435542.png)
![1,5-dimethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3435547.png)
![methyl 2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3435549.png)
![methyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3435556.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3435560.png)
![{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-iodophenoxy}acetic acid](/img/structure/B3435575.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3435583.png)